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Compound of Interest

Compound Name: Methyl 4-hydroxyhex-2-ynoate

Cat. No.: B043938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
The empirical analysis of novel chemical entities is the bedrock of progressive research in the

pharmaceutical and material sciences. Methyl 4-hydroxyhex-2-ynoate, a versatile synthetic

intermediate, presents a unique spectroscopic profile that is crucial for its identification,

characterization, and the prediction of its reactivity. This technical guide provides a

comprehensive overview of the expected spectroscopic data for this compound. In the absence

of publicly available experimental spectra, this guide leverages predictive models and

comparative analysis with analogous structures to offer a robust framework for researchers.

The methodologies and interpretations presented herein are grounded in fundamental

spectroscopic principles and are designed to serve as a reliable reference for laboratory

applications.

Molecular Structure and Predicted Spectroscopic
Overview
Methyl 4-hydroxyhex-2-ynoate possesses a distinct molecular architecture that dictates its

spectroscopic behavior. The presence of a hydroxyl group, an internal alkyne, and a methyl

ester functionality gives rise to characteristic signals in various spectroscopic analyses.
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Property Predicted Value

Molecular Formula C₇H₁₀O₃

Molecular Weight 142.15 g/mol

Exact Mass 142.062994 g/mol [1]

CAS Number 112780-04-8[1]

Canonical SMILES CCC(C#CC(=O)OC)O[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for

Methyl 4-hydroxyhex-2-ynoate.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the

different hydrogen environments in the molecule. The chemical shifts are influenced by the

electronegativity of adjacent atoms and the anisotropic effects of the triple bond and carbonyl

group.

Table 2.1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton
Assignment

Predicted
Chemical Shift
(ppm)

Multiplicity Integration
Coupling
Constant (J) in
Hz

-OH ~2.0-4.0 Broad Singlet 1H N/A

-OCH₃ (a) ~3.75 Singlet 3H N/A

-CH- (b) ~4.50 Triplet 1H ~6.5-7.0

-CH₂- (c) ~1.70 Quintet 2H ~7.0-7.5

-CH₃ (d) ~1.00 Triplet 3H ~7.5-8.0
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Causality of Experimental Choices:

Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for acquiring ¹H NMR

spectra of moderately polar organic compounds like Methyl 4-hydroxyhex-2-ynoate due to

its excellent dissolving power and the single deuterium signal that does not interfere with the

analyte's signals.

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0

ppm) for ¹H NMR, providing a sharp, inert reference signal.

Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon

environments and their electronic nature.

Table 2.2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)

C=O (1) ~154.0

-C≡C- (2) ~85.0

-C≡C- (3) ~75.0

-CH- (4) ~60.0

-OCH₃ (5) ~52.0

-CH₂- (6) ~30.0

-CH₃ (7) ~10.0

Self-Validating Protocol for NMR Data Acquisition:

A self-validating system for NMR data acquisition involves a series of checks to ensure data

integrity. This includes confirming the lock signal stability, proper shimming to achieve narrow

and symmetrical peaks, and running a known standard to verify the chemical shift calibration.

Additionally, acquiring both ¹H and ¹³C spectra, along with 2D correlation spectra like COSY
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and HSQC, allows for the unambiguous assignment of all proton and carbon signals, creating a

cohesive and internally consistent dataset.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by

detecting their characteristic vibrational frequencies.

Table 3.1: Predicted Infrared Absorption Frequencies

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H Stretch (Alcohol) ~3400-3200 Broad

C≡C Stretch (Alkyne) ~2260-2100 Medium

C=O Stretch (Ester) ~1725-1705 Strong

C-O Stretch (Ester/Alcohol) ~1300-1000 Strong

C-H Stretch (sp³ C-H) ~3000-2850 Medium

Expertise in Interpretation:

The broadness of the O-H stretching band is a direct consequence of hydrogen bonding. The

position of the C=O stretch can be influenced by conjugation; however, in this case, the alkyne

is not directly conjugated to the carbonyl, so a typical ester carbonyl frequency is expected.

The C≡C stretch may be weak or absent if the molecule has a high degree of symmetry around

the triple bond, though in this case, it is expected to be observable.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its structural elucidation.

Predicted Fragmentation Pattern (Electron Ionization - EI):

Molecular Ion (M⁺): A peak at m/z = 142, corresponding to the intact molecule, is expected.
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Loss of OCH₃: A fragment at m/z = 111, resulting from the loss of the methoxy group.

Loss of COOCH₃: A fragment at m/z = 83, due to the cleavage of the entire methyl ester

group.

Loss of C₂H₅: A fragment at m/z = 113, from the loss of the ethyl group.

McLafferty Rearrangement: While less common for esters, a potential rearrangement could

lead to other characteristic fragments.

Experimental Workflow for Mass Spectrometry:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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